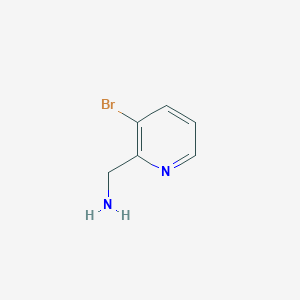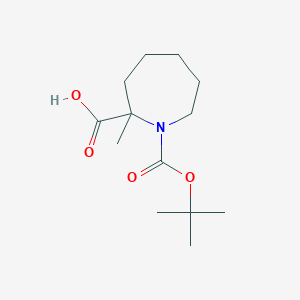
1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid
Descripción general
Descripción
The compound “1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid” is a derivative of azepane, which is a seven-membered heterocyclic compound containing nitrogen. The compound has a tert-butoxycarbonyl (Boc) group attached to one of the nitrogen atoms and a carboxylic acid group attached to the second carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the Boc group is commonly used in peptide synthesis as a protective group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The Boc group is a carbamate, which is an organic compound derived from carbamic acid (NH2COOH). This group is attached to the nitrogen atom of the azepane ring. The carboxylic acid group (-COOH) is attached to the second carbon atom of the azepane ring .
Chemical Reactions Analysis
The Boc group can be removed from the compound under acidic conditions, commonly with trifluoroacetic acid . This process is often used in peptide synthesis to remove the protective Boc group and expose the amine for further reactions .
Aplicaciones Científicas De Investigación
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic non-enzymatic kinetic resolution (KR) has emerged as a crucial technique in the synthesis of enantiomerically pure compounds. The principle relies on the use of chiral catalysts to selectively react with one enantiomer of a racemic mixture, leaving the other untouched. This method has shown significant promise for its application in asymmetric organic synthesis, including the potential involvement of complex molecules like 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid. Advances in catalytic KR provide a pathway to achieve high enantioselectivity and yield, beneficial for producing pharmaceuticals and other chiral substances (Pellissier, 2011).
Environmental Implications and Biodegradation
The environmental impact and fate of compounds like methyl tert-butyl ether (MTBE), which shares structural similarities with 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid, have been extensively studied. Research indicates that MTBE and its derivatives exhibit high solubility in water, leading to potential contamination of aquatic environments. Biodegradation studies of similar compounds underline the importance of microbial processes in mitigating environmental impacts. These insights could guide the development of strategies to manage the environmental footprint of chemical compounds, including those related to 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid (Squillace et al., 1997).
Biotechnological Applications
The exploration of lactic acid production from biomass presents a sustainable approach to synthesizing valuable chemicals, showcasing the potential of biotechnological routes in creating derivatives of carboxylic acids, such as 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid. This biotechnological perspective offers environmentally friendly alternatives for the chemical industry, emphasizing the role of microbial fermentation in producing key intermediates for various applications (Gao, Ma, & Xu, 2011).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of “1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid” is the amine functional group in organic synthesis . The compound, also known as “1-Boc-2-methylazepane-2-carboxylic acid”, is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The compound interacts with its targets through a process called deprotection. Deprotection of the N-tert-Butoxycarbonyl (N-Boc) group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be achieved by using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Result of Action
The result of the compound’s action is the successful deprotection of the N-Boc group from a variety of substrates, leading to the formation of dipeptides . This process is crucial in the field of organic synthesis, particularly in the development of medicinally active compounds .
Action Environment
The action of “1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid” can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the deprotection reaction takes place under room temperature conditions . Additionally, the presence of a base such as sodium hydroxide is necessary for the addition of the compound to amines .
Propiedades
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-7-5-6-8-13(14,4)10(15)16/h5-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMSOTXUZCHXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674236 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159826-17-1 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




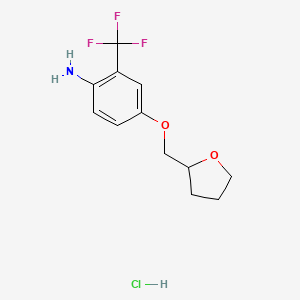
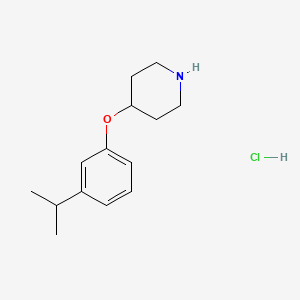
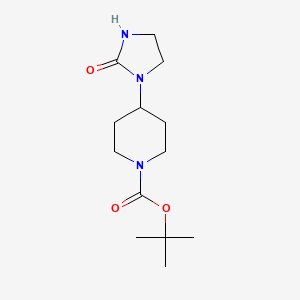
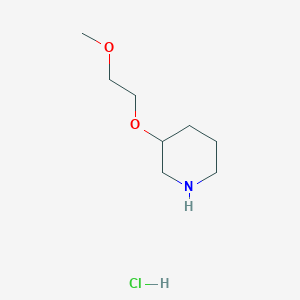

![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline](/img/structure/B1439688.png)
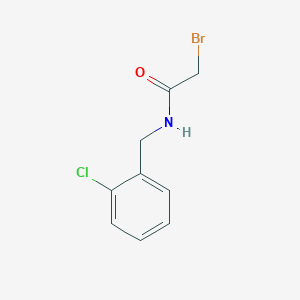
![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1439690.png)
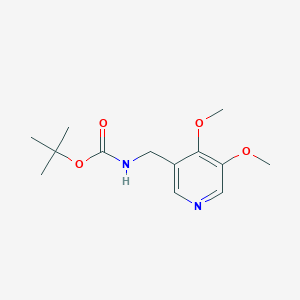
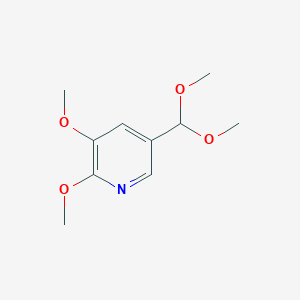
![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)
